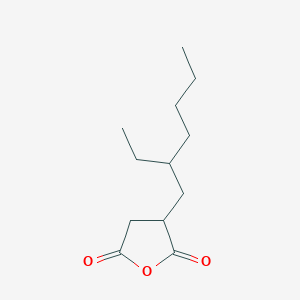
3-(2-Ethylhexyl)oxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethylhexyl)oxolane-2,5-dione is an organic compound with the molecular formula C₁₂H₂₀O₃ It is a derivative of oxolane-2,5-dione, featuring a 2-ethylhexyl group attached to the third carbon atom of the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylhexyl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 3-(2-ethylhexyl)succinic acid, which can be achieved through dehydration reactions using reagents like acetyl chloride or phosphoryl chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For example, catalytic hydrogenation of maleic anhydride followed by esterification and cyclization steps can be employed . These methods are designed to be scalable and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Ethylhexyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the oxolane ring into more saturated structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated oxolane compounds.
科学的研究の応用
3-(2-Ethylhexyl)oxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
作用機序
The mechanism of action of 3-(2-Ethylhexyl)oxolane-2,5-dione involves its interaction with molecular targets and pathways. The compound can act as a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and structures. Its molecular targets include enzymes and receptors that recognize its unique structural features, leading to specific biological effects.
類似化合物との比較
Similar Compounds
3-(2-Methoxyethyl)oxolane-2,5-dione: Similar in structure but with a methoxyethyl group instead of an ethylhexyl group.
3-(2-Ethylhexyl)succinic anhydride: A related compound with a similar backbone but different functional groups.
Uniqueness
3-(2-Ethylhexyl)oxolane-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ethylhexyl group provides distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
特性
CAS番号 |
46422-06-4 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
3-(2-ethylhexyl)oxolane-2,5-dione |
InChI |
InChI=1S/C12H20O3/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h9-10H,3-8H2,1-2H3 |
InChIキー |
VPDUTHLQNUUFMX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




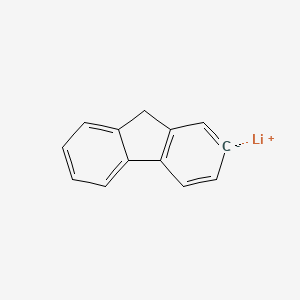
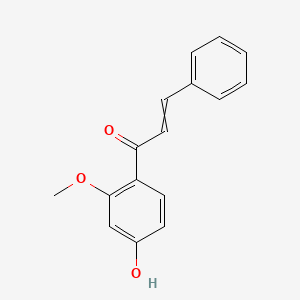
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)
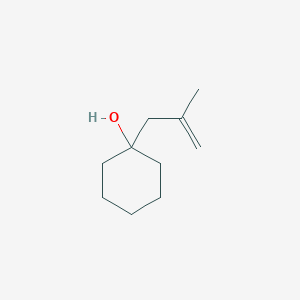



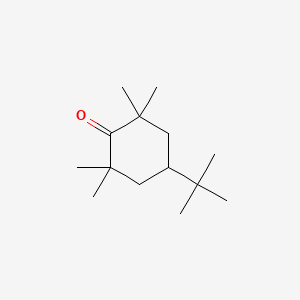
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)

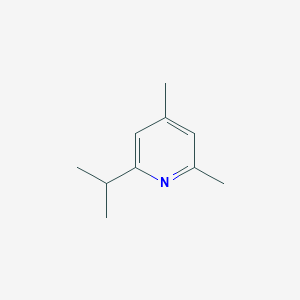
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)
